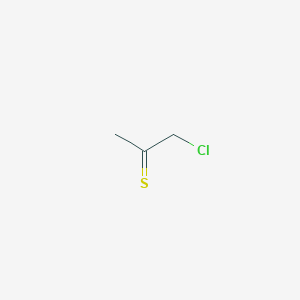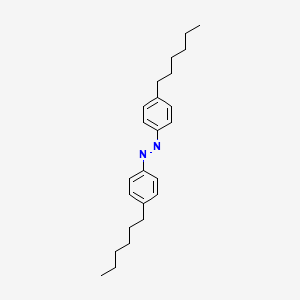![molecular formula C61H52O9 B14275108 4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol CAS No. 163090-02-6](/img/structure/B14275108.png)
4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol is a complex organic compound characterized by multiple hydroxyl groups and phenyl rings. This compound is notable for its intricate structure, which includes several hydroxyphenyl groups attached to a central phenol core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of hydroxybenzaldehyde derivatives with phenol under acidic conditions, followed by further functionalization to introduce additional hydroxyphenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroxyphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenyl derivatives.
Substitution: Halogenated phenyl compounds.
科学的研究の応用
4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its phenolic structure contributes to the material’s stability and performance.
作用機序
The mechanism of action of 4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant enzymes.
類似化合物との比較
Similar Compounds
Bisphenol A: Similar in structure but with fewer hydroxyl groups.
Bisphenol S: Contains sulfone groups instead of additional hydroxyphenyl groups.
Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic compound with antioxidant properties.
Uniqueness
4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol is unique due to its multiple hydroxyphenyl groups, which enhance its antioxidant capacity and potential therapeutic applications. Its complex structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
特性
| 163090-02-6 | |
分子式 |
C61H52O9 |
分子量 |
929.1 g/mol |
IUPAC名 |
4-[bis[4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl]methyl]-2,6-bis[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C61H52O9/c62-52-19-7-1-13-37(52)25-46-31-43(32-47(59(46)68)26-38-14-2-8-20-53(38)63)58(44-33-48(27-39-15-3-9-21-54(39)64)60(69)49(34-44)28-40-16-4-10-22-55(40)65)45-35-50(29-41-17-5-11-23-56(41)66)61(70)51(36-45)30-42-18-6-12-24-57(42)67/h1-24,31-36,58,62-70H,25-30H2 |
InChIキー |
VEOUHGLWFPUTQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC=CC=C3O)C(C4=CC(=C(C(=C4)CC5=CC=CC=C5O)O)CC6=CC=CC=C6O)C7=CC(=C(C(=C7)CC8=CC=CC=C8O)O)CC9=CC=CC=C9O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/no-structure.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)

![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
